N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Description
(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-15-7-9-26(10-8-15)33(28,29)17-5-3-16(4-6-17)22(27)24-23-25(2)18-13-19-20(14-21(18)32-23)31-12-11-30-19/h3-6,13-15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKTWXGESJNTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC5=C(C=C4S3)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxino Ring: This step involves the cyclization of a suitable precursor to form the dioxino ring structure.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Ylidene Formation: The ylidene group is formed through a condensation reaction.
Final Coupling: The final step involves coupling the intermediate with 4-methylpiperidine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.
Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the compound.
Scientific Research Applications
Structural Characteristics
The compound features:
- Benzothiazole moiety : Known for its diverse biological activities.
- Dioxin structure : Imparts unique chemical properties.
- Piperidine ring : Enhances solubility and bioavailability.
Its molecular formula is , with a molecular weight of approximately 397.5 g/mol .
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory effects on various enzymes. For instance, sulfonamide derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus and Alzheimer's disease .
Antitumor Properties
Compounds containing benzothiazole and sulfonamide fragments have shown promise as anticancer agents. Their ability to interfere with cellular processes can lead to apoptosis in cancer cells. The design of molecular hybrids combining these structures has been a focus in developing new anticancer drugs .
Antimicrobial Activity
Benzothiazole derivatives are often explored for their antibacterial and antifungal properties. The unique combination of the dioxin and benzothiazole structures in this compound suggests that it may exhibit similar antimicrobial activities .
Synthesis and Derivatives
The synthesis of N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the dioxin ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide formation : Reaction with sulfonyl chlorides under basic conditions to yield the desired sulfonamide derivative.
Case Study 1: Antidiabetic Potential
A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of α-glucosidase activity. This suggests potential use in managing blood glucose levels in diabetic patients .
Case Study 2: Anticancer Activity
In another study, a series of benzothiazole-based compounds were synthesized and screened for cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural features to the target compound showed promising anticancer activity through mechanisms involving apoptosis induction .
Mechanism of Action
The mechanism of action of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresol is a simpler aromatic compound with a hydroxyl group.
Thiazole Derivatives: Compounds containing the thiazole ring share structural features with the target compound and may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of (E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide lies in its combination of multiple functional groups and rings, which impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound with notable biological activities. Its unique structural features include a benzothiazole moiety and a piperidine ring, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is C16H19N3O5S2, with a molecular weight of approximately 397.5 g/mol. The structure includes:
- Benzothiazole : Known for its role in various biological processes.
- Dioxino moiety : Implicated in antioxidant activity.
- Piperidine ring : Often associated with neuroactive properties.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, analogs of benzothiazole derivatives have demonstrated strong radical scavenging abilities against DPPH and ABTS radicals. The antioxidant efficacy is crucial for potential applications in preventing oxidative stress-related diseases .
Tyrosinase Inhibition
The compound's analogs have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production. In cell-based assays using B16F10 murine melanoma cells, certain analogs displayed potent inhibition of both cellular and mushroom tyrosinase activities. This suggests potential applications in treating hyperpigmentation disorders .
| Analog | Tyrosinase Inhibition (IC50) | Cell Viability (at 20 µM) |
|---|---|---|
| Analog 1 | 10 µM | >80% |
| Analog 2 | 5 µM | <50% |
| Analog 3 | 8 µM | >75% |
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxic effects at lower concentrations. This highlights the need for careful evaluation of dosage in therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Study on Melanin Production : A study demonstrated that specific analogs effectively inhibited melanin production by reducing tyrosinase activity in B16F10 cells treated with α-MSH and IBMX. The results indicated a concentration-dependent reduction in tyrosinase activity compared to controls like kojic acid .
- Antioxidant Efficacy : Another investigation assessed the ability of various benzothiazole derivatives to scavenge free radicals. The findings showed that certain compounds could significantly reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage .
- Mechanistic Insights : Kinetic studies utilizing Lineweaver–Burk plots provided insights into the inhibition mechanisms of tyrosinase by these compounds. The analysis indicated competitive inhibition patterns, which are critical for understanding how these compounds can be optimized for clinical use .
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide?
- Methodological Answer : The synthesis involves three key steps:
Heterocyclic core formation : Construct the [1,4]dioxino[2,3-f][1,3]benzothiazole scaffold via cyclization of a diol precursor with a thioamide group under acidic conditions.
Sulfonylation : React 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride with the heterocyclic amine intermediate under basic conditions (e.g., pyridine or triethylamine).
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the final product.
Validate each intermediate via -NMR and IR spectroscopy, comparing peak assignments with analogous compounds (e.g., sulfonamide derivatives in ) .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).
- Multinuclear NMR (, , if applicable) : Assign peaks to the benzothiazole, dioxane, and sulfonylbenzamide moieties. Cross-reference with spectral databases (e.g., PubChem in ).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL () for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<5%). Compare bond lengths/angles with similar sulfonamide derivatives to identify conformational deviations .
Q. What experimental design principles apply to studying the compound’s structure-activity relationships (SAR) in enzyme inhibition assays?
- Methodological Answer :
- Split-Plot Design () : Test variations in substituents (e.g., methylpiperidine vs. other amines) across multiple enzyme targets (e.g., kinases, proteases).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC values.
- Molecular Docking : Align the compound’s crystallographic data (from SHELXL) with enzyme active sites (PDB structures) to rationalize SAR trends .
Q. How can researchers address contradictions in solubility and stability data across different solvent systems?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and quantify degradation products via LC-MS.
- Solubility Parameter Analysis : Use Hansen solubility parameters (δ, δ, δ) to model solvent compatibility. Validate experimentally in DMSO, PBS, and simulated gastric fluid .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- LogP/D Calculations : Use the trifluoromethyl group () to enhance lipophilicity. Validate via shake-flask method (octanol/water partitioning).
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- Prodrug Derivatization : Modify the sulfonamide group to improve oral bioavailability .
Data Analysis & Interpretation
Q. How should researchers analyze discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- QSAR Validation : Re-parameterize computational models (e.g., CoMFA, molecular dynamics) using experimental IC values.
- Confounding Factor Screening : Test for off-target interactions (e.g., CYP450 inhibition) via fluorescence-based assays.
- Error Source Triangulation : Cross-check purity (HPLC), stereochemical integrity (crystallography), and assay conditions (buffer pH, temperature) .
Q. What statistical frameworks are appropriate for multi-variable optimization in synthetic route development?
- Methodological Answer :
- Response Surface Methodology (RSM) : Design a central composite plan to optimize reaction variables (temperature, catalyst loading, solvent ratio).
- ANOVA Analysis : Identify significant factors (p < 0.05) affecting yield and purity.
- Machine Learning : Train a random forest model on historical reaction data to predict optimal conditions .
Environmental & Safety Considerations
Q. How can the compound’s environmental fate be evaluated in compliance with regulatory guidelines?
- Methodological Answer :
- OECD 307 Protocol : Assess aerobic biodegradation in soil over 28 days.
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna (48-hour EC) and algae (72-hour growth inhibition).
- Bioaccumulation Modeling : Use EPI Suite to estimate BCF (bioconcentration factor) based on LogP .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
